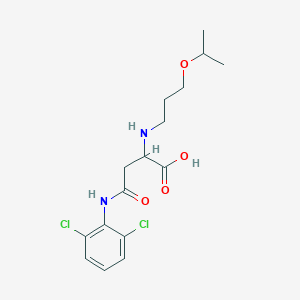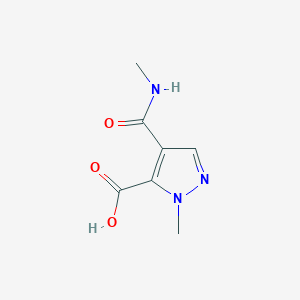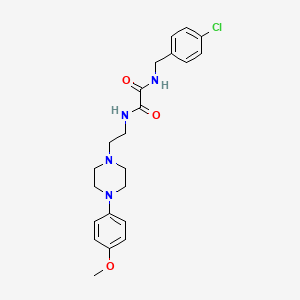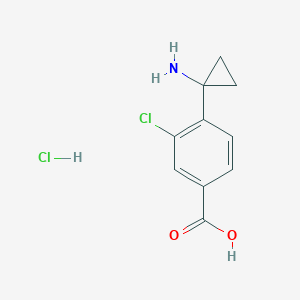
4-((2,6-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2,6-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, commonly known as DIPB, is a small molecule inhibitor that has been extensively studied for its potential applications in various fields of scientific research. DIPB is a member of the class of compounds known as α-ketocarboxylic acids and is structurally similar to the well-known drug celecoxib.
Aplicaciones Científicas De Investigación
Chlorogenic Acid (CGA) Research Applications
Chlorogenic acid, a prominent phenolic compound, has been extensively studied for its various biological and therapeutic roles. This includes its antioxidant activity, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, antimicrobial, anti-hypertension capabilities, and its role as a free radicals scavenger and a central nervous system (CNS) stimulator. Moreover, CGA's ability to modulate lipid metabolism and glucose in metabolic disorders positions it as a candidate for treating conditions like hepatic steatosis, cardiovascular disease, diabetes, and obesity. The wide-ranging effects of CGA suggest that compounds with similar structures or functional groups, such as 4-((2,6-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid, may also have diverse and significant biological impacts, warranting further investigation into their potential applications (Naveed et al., 2018).
Environmental and Toxicological Studies
Research on herbicides and their toxicity, such as studies on 2,4-dichlorophenoxyacetic acid (2,4-D), provides insight into the environmental and health impacts of chemical compounds used in agriculture. The environmental fate, toxicological profiles, and the effects of these compounds on human health and ecosystems have been subjects of scientometric reviews, highlighting the global trends in research and identifying knowledge gaps. This line of research emphasizes the importance of understanding the ecological and health implications of chemical compounds, potentially guiding the development and application of compounds like 4-((2,6-Dichlorophenyl)amino)-2-((3-isopropoxypropyl)amino)-4-oxobutanoic acid in a way that minimizes adverse outcomes (Zuanazzi et al., 2020).
Propiedades
IUPAC Name |
4-(2,6-dichloroanilino)-4-oxo-2-(3-propan-2-yloxypropylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O4/c1-10(2)24-8-4-7-19-13(16(22)23)9-14(21)20-15-11(17)5-3-6-12(15)18/h3,5-6,10,13,19H,4,7-9H2,1-2H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPCGRHSYUTDJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(CC(=O)NC1=C(C=CC=C1Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)
![1-[(3-Nitrophenyl)methyl]azepane](/img/structure/B2607607.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2607611.png)

![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)



![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2607623.png)